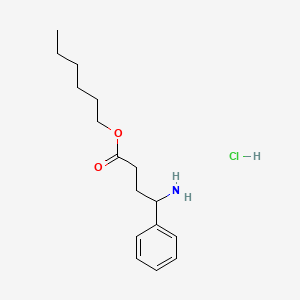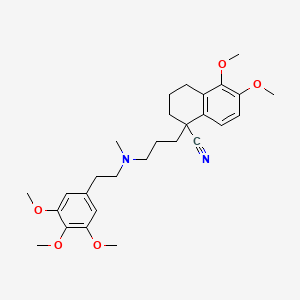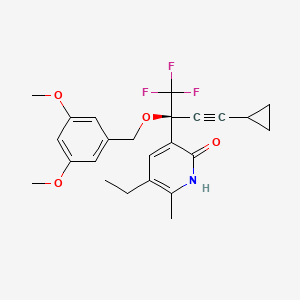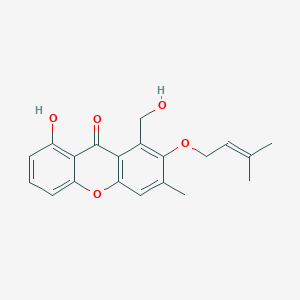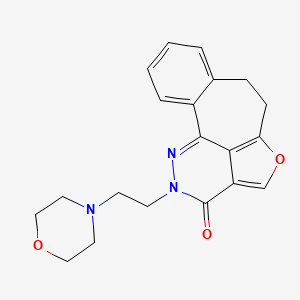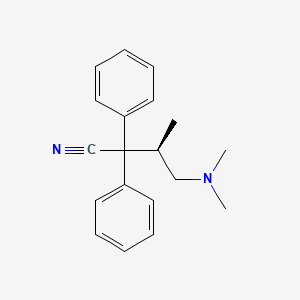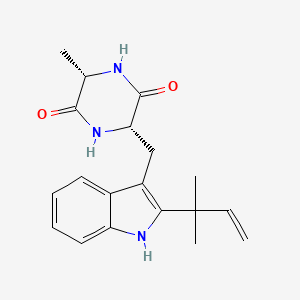
Preechinulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Preechinulin is a naturally occurring indole diketopiperazine alkaloid, primarily isolated from marine fungi such as Aspergillus species. It is known for its unique structure and diverse biological activities, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Preechinulin can be synthesized through a stereoselective synthetic method involving the intramolecular cyclization of diketopiperazine moieties. The cyclization process typically occurs at temperatures around 80°C to 110°C, with minimal racemization of the stereogenic centers . Another method involves the base-induced coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with aldehydes, followed by treatment with tetra-n-butylammonium fluoride .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale fermentation of marine fungi, followed by extraction and purification processes. The specific conditions and methodologies may vary depending on the source organism and desired yield.
Analyse Des Réactions Chimiques
Types of Reactions: Preechinulin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a substrate for cytochrome P450 monooxygenase, which catalyzes the formation of double bonds in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethylallyl diphosphate, which is used in prenylation reactions. The conditions for these reactions typically involve specific enzymes such as prenyltransferases and cytochrome P450 monooxygenases .
Major Products Formed: Major products formed from the reactions of this compound include neoechinulin A, tardioxopiperazine B, and variecolorin L. These products result from specific prenylation and oxidation reactions .
Applications De Recherche Scientifique
Preechinulin has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its antiviral properties, particularly against hepatitis C virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . Additionally, this compound exhibits anti-inflammatory, neuroprotective, and cytoprotective activities, making it a potential candidate for therapeutic applications in medicine .
Mécanisme D'action
The mechanism of action of preechinulin involves its interaction with various molecular targets and pathways. It acts as an inhibitor of liver X receptors, disrupting the formation of double-membrane vesicles required for viral RNA replication . This compound also exhibits antioxidant and anti-nitration activities, protecting cells from oxidative stress and cytotoxicity .
Comparaison Avec Des Composés Similaires
Preechinulin is structurally similar to other indole diketopiperazine alkaloids such as neoechinulin A, neoechinulin B, and isoechinulin A. it is unique in its specific prenylation patterns and biological activities . Neoechinulin A, for example, has a single bond between C-12 and C-20, whereas this compound has additional single bonds between C-8 and C-9 and between C-12 and C-20 .
Similar Compounds
- Neoechinulin A
- Neoechinulin B
- Isoequinulin A
- Cryptoechunilin
This compound’s unique structure and diverse biological activities make it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
21008-43-5 |
|---|---|
Formule moléculaire |
C19H23N3O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C19H23N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-9,11,15,21H,1,10H2,2-4H3,(H,20,24)(H,22,23)/t11-,15-/m0/s1 |
Clé InChI |
LVPZJIGICMPWFH-NHYWBVRUSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C |
SMILES canonique |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


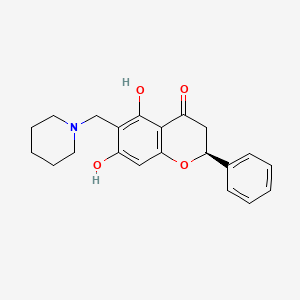



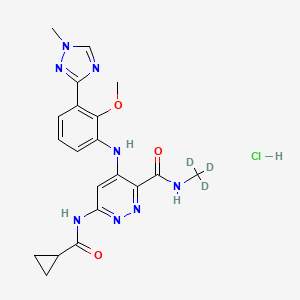
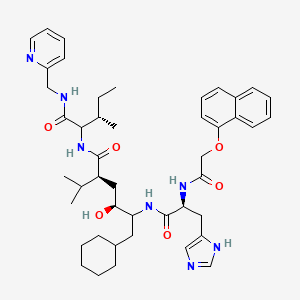
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
